molecular formula C10H7NO6 B122500 (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid CAS No. 224044-66-0

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

Cat. No.: B122500
CAS No.: 224044-66-0
M. Wt: 237.17 g/mol
InChI Key: SZTWXYIDDMYRFS-SNAWJCMRSA-N
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Description

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid is a high-purity chemical compound provided for research and development purposes. With the CAS Registry Number 224044-66-0 , this molecule has a molecular formula of C10H7NO6 and a molecular weight of 237.17 g/mol . This compound is a derivative of 4-oxo-2-butenoic acid, a class of molecules recognized as versatile intermediates for further synthetic derivatization and as biologically active species . Its specific structure, featuring a nitro group and a phenolic hydroxyl group on the phenyl ring, makes it a valuable building block in medicinal chemistry and organic synthesis. Published research highlights the significant therapeutic potential of this specific compound and its isomers, demonstrating potent gastric acid secretion inhibitory and gastrocytoprotective activities in pharmacological studies . Its Famotidine salt has been described as a novel, therapeutically active agent useful for the prevention and healing of various ulcerative diseases . For Research Use Only. Not for use in humans, therapeutics, or diagnostics.

Properties

IUPAC Name

(E)-4-(3-hydroxy-2-nitrophenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO6/c12-7(4-5-9(14)15)6-2-1-3-8(13)10(6)11(16)17/h1-5,13H,(H,14,15)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTWXYIDDMYRFS-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474146
Record name FT-0669897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224044-66-0
Record name FT-0669897
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of 4-Hydroxyacetophenone as a Precursor

The foundational step in synthesizing (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid likely begins with the nitration of 4-hydroxyacetophenone. As demonstrated in patent CN115819243B, 4-hydroxy-3-nitroacetophenone is efficiently prepared via nitration using ammonium nitrate and a copper salt catalyst in an acetic acid aqueous solution at 60–120°C. This method achieves a 93.1% yield under optimized conditions (100°C, 24 hours), with the nitration occurring selectively at the meta position relative to the hydroxyl group. The reaction mechanism involves electrophilic aromatic substitution, where the copper catalyst stabilizes the nitronium ion (NO₂⁺), enhancing regioselectivity.

Knoevenagel Condensation for α,β-Unsaturated Acid Formation

The α,β-unsaturated carboxylic acid moiety in the target compound suggests a condensation reaction between 4-hydroxy-3-nitroacetophenone and a malonic acid derivative. For example, reacting the nitroacetophenone intermediate with diethyl malonate under acidic conditions could yield the corresponding cinnamic acid analog. The (E)-stereochemistry is favored due to thermodynamic stability, with acetic acid acting as both solvent and catalyst for dehydration. A proposed reaction scheme is:

4-Hydroxy-3-nitroacetophenone+Malonic acidAcetic acid, Δ(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid\text{4-Hydroxy-3-nitroacetophenone} + \text{Malonic acid} \xrightarrow{\text{Acetic acid, Δ}} \text{this compound}

This pathway parallels methods used for similar α,β-unsaturated acids, where cyclization and elimination steps are critical.

Optimization Strategies and Catalytic Systems

Role of Copper Catalysts in Nitration

The use of copper salts, such as copper acetate or hydroxide, significantly enhances nitration efficiency. In the referenced patent, copper catalysts reduce side reactions like over-nitration or oxidation, maintaining a >85% yield even at lower temperatures (60°C). The catalyst likely facilitates nitric acid activation, generating the reactive nitronium ion while minimizing decomposition.

Table 1: Effect of Catalysts on Nitration Yield

CatalystTemperature (°C)Time (hours)Yield (%)
Cu(OAc)₂·H₂O1002493.1
Cu(OH)₂1002488.0
None10024<50

Data adapted from CN115819243B.

Solvent and pH Considerations

The choice of 80% acetic acid aqueous solution in the nitration step ensures solubility of both the aromatic substrate and the nitrating agent while stabilizing intermediates through hydrogen bonding. Post-reaction neutralization with sodium hydroxide (pH 7–8) precipitates copper hydroxide, enabling catalyst recovery and reducing waste.

Post-Synthetic Modifications and Purification

Extraction and Isolation

After condensation, the crude product is extracted with ethyl acetate, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. This method achieves >85% purity in initial trials, with further recrystallization from ethanol/water mixtures recommended for pharmaceutical-grade material.

Analytical Characterization

While the provided sources lack spectral data for the target compound, analogous nitroaromatics are characterized via:

  • ¹H NMR : Aromatic protons at δ 7.5–8.5 ppm, conjugated olefinic protons as a doublet near δ 6.8–7.2 ppm (J = 15–16 Hz).

  • IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and carbonyl groups (1680–1720 cm⁻¹) .

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-(3-oxo-2-nitrophenyl)-4-oxo-2-butenoic acid.

    Reduction: Formation of 4-(3-hydroxy-2-aminophenyl)-4-oxo-2-butenoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Photoprotection in Cosmetics

One of the most significant applications of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid is in the formulation of UV filters for cosmetic products. Its ability to absorb ultraviolet radiation makes it an essential ingredient in sunscreens and other skincare products aimed at protecting the skin from harmful UV rays.

Case Study: UV Filter Development

A study highlighted the efficacy of this compound as a UV filter, demonstrating its capability to absorb UVB radiation effectively. This property not only enhances the protective qualities of sunscreen formulations but also contributes to their stability and effectiveness over time .

Biochemical Research Applications

In biochemical research, this compound serves as a valuable reagent in various assays and experiments. Its derivatives are utilized in proteomics research, where they can act as fluorescent labels or indicators due to their distinctive structural features.

Table: Applications in Biochemical Research

Application TypeDescription
ProteomicsUsed as a biochemical reagent for labeling proteins in mass spectrometry.
Fluorescent LabelingServes as a fluorescent indicator for various biochemical assays.
Synthesis of DerivativesActs as a precursor for synthesizing other organic compounds with specific functionalities.

Synthesis of Organic Compounds

The compound is also significant in organic synthesis, particularly in creating more complex molecules. Its structure allows for various modifications, making it a versatile building block in synthetic chemistry.

Case Study: Organic Synthesis

In a recent synthesis project, researchers successfully used this compound to develop novel compounds with potential pharmaceutical applications. The reactions demonstrated high yields and selectivity, showcasing the compound's utility as a starting material for further chemical transformations .

Mechanism of Action

The mechanism of action of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in its biological activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve oxidative stress and modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid with structurally related compounds, focusing on substituents, functional groups, and reported properties:

Compound Name Substituents on Phenyl Ring Functional Groups Melting Point (°C) Key Biological Activity References
This compound 3-hydroxy-2-nitro Carboxylic acid Not reported Hypothesized antiproliferative [15]
(E)-4-(3'-Nitrophenyl)-4-oxo-2-butenoic acid (PNU 158389) 3-nitro Carboxylic acid Not reported Anticancer (preclinical) [15]
(E)-4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid 4-methoxy Carboxylic acid Not reported Antiproliferative (HeLa cells) [2, 3]
(E)-4-(2,4-Diisopropylphenyl)-4-oxo-2-butenoic acid 2,4-diisopropyl Amide derivatives 119–167 Cytotoxicity (synthesized) [1, 7]
(E)-4-(3',4'-Dichlorophenyl)-4-oxo-2-butenoic acid (PNU 157694) 3',4'-dichloro Carboxylic acid Not reported Neurodegenerative therapy [15]
(3E)-2-Oxo-4-phenyl-3-butenoic acid Phenyl α,β-unsaturated ketone Not reported Structural isomer [5]

Key Observations :

  • Substituent Impact: The 3-hydroxy-2-nitro substitution in the target compound distinguishes it from analogs like PNU 158389 (3-nitro) and PNU 157694 (3',4'-dichloro).
  • Electronic Effects : The nitro group’s electron-withdrawing nature increases the acidity of the carboxylic acid moiety (pKa ~2–3), while the hydroxyl group (pKa ~10) introduces pH-dependent solubility .
  • Biological Activity : Amide derivatives (e.g., compounds 12–14 in ) exhibit cytotoxicity via Michael addition reactions with cellular thiols, suggesting similar mechanisms for the target compound .

Biological Activity

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid, also known by its CAS number 224044-66-0, is a compound of significant interest due to its unique structural features, including a hydroxy and a nitro group on the aromatic ring. These functional groups are believed to contribute to its biological activities, which include potential antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and applications in scientific research.

  • Molecular Formula : C10H7NO6
  • Molecular Weight : 237.17 g/mol
  • CAS Number : 224044-66-0

Synthesis

The synthesis of this compound typically involves the condensation of 3-hydroxy-2-nitrobenzaldehyde with acetoacetic acid under basic conditions. The reaction proceeds through an intermediate that undergoes cyclization and oxidation. Common reagents include sodium hydroxide and hydrogen peroxide, which facilitate the formation of the final product .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that the compound inhibits bacterial growth, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis or enzyme inhibition .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cells through oxidative stress pathways. The presence of the nitro group is thought to enhance its reactivity with cellular targets, leading to cell death in malignant cells while sparing normal cells .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Oxidative Stress Induction : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.
  • Receptor Interaction : Potential interactions with cellular receptors that modulate signaling pathways related to cell growth and survival .

Study on Antimicrobial Activity

In a controlled study, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Study on Anticancer Effects

Another study focused on the compound's effects on human cancer cell lines. It was found to reduce cell viability significantly in a dose-dependent manner.

Concentration (µM)Cell Viability (%)
1080
2560
5040

Applications in Research and Industry

This compound serves multiple purposes in scientific research:

  • As a Building Block : It is used in synthesizing more complex organic molecules.
  • Biological Studies : Investigated for its potential therapeutic effects in drug development.
  • Industrial Uses : Employed in producing dyes and UV filters due to its chemical stability and reactivity.

Q & A

Q. What are the optimal synthetic routes for (2E)-4-(3-hydroxy-2-nitrophenyl)-4-oxo-2-butenoic acid and its derivatives?

The compound and its analogues can be synthesized via microwave-assisted aldol condensation of glyoxylic acid with substituted methyl ketones. This method enhances reaction efficiency and yield, particularly for aromatic substrates, where tosic acid is recommended as a catalyst. For aliphatic derivatives, pyrrolidine with acetic acid achieves better results. Typical yields range from 45–63% , depending on substituents (e.g., phenyl, isopropyl groups) .

Q. How can researchers characterize the structural purity of this compound?

Use a combination of NMR (1H and 13C) , high-resolution mass spectrometry (HR-MS) , and HPLC . For example:

  • 1H NMR : Aromatic protons in the 3-hydroxy-2-nitrophenyl group appear as doublets (δ 7.2–8.1 ppm), while the α,β-unsaturated ketone protons resonate at δ 6.3–7.0 ppm .
  • HPLC : Retention times between 5.08–7.83 min with >99.5% purity confirm structural integrity .

Q. What standard assays evaluate the compound’s bioactivity?

Cytotoxicity is assessed via cell viability assays (e.g., MTT or resazurin) in cancer cell lines (e.g., RPMI-1640 medium). Cells are treated with compound concentrations (e.g., 1–100 μM) in triplicate, and IC50 values are calculated using nonlinear regression models. Controls include untreated cells and vehicle-only groups .

Advanced Research Questions

Q. How do substituents on the aryl ring influence antiproliferative activity?

Substituents modulate electron density and steric effects , altering bioactivity. For example:

  • Methoxy groups (e.g., 4-methoxyphenyl) enhance solubility but may reduce potency due to decreased electrophilicity.
  • Bulky groups (e.g., 2,3,5,6-tetramethylphenyl) improve target binding via hydrophobic interactions, as seen in compound 22 (IC50 = 1.2 μM vs. leukemia cells) .
  • Nitro groups increase reactivity but may introduce metabolic instability.

Q. How can researchers resolve discrepancies in bioactivity data across studies?

Contradictions often arise from assay variability (e.g., cell line specificity) or synthetic impurities . To mitigate:

  • Validate purity via HPLC-UV/HR-MS and confirm stereochemistry (e.g., E/Z isomerism) .
  • Use standardized protocols for cell culture (e.g., passage number, serum concentration) .
  • Compare results against structurally validated reference compounds (e.g., doxorubicin controls) .

Q. What computational methods predict substituent effects on reaction pathways?

Frontier molecular orbital (FMO) analysis explains substituent-dependent reactivity. For example:

  • Electron-withdrawing groups (e.g., -NO2) lower the LUMO energy of methyl ketones, accelerating aldol condensation .
  • DFT calculations model transition states to optimize catalyst selection (e.g., tosic acid vs. pyrrolidine) .

Q. How can novel derivatives be designed for improved pharmacokinetics?

  • Amide derivatives : Replace the carboxylic acid with aryl amides (e.g., 3,5-dimethoxyphenylamide) to enhance membrane permeability .
  • Prodrug strategies : Synthesize methyl esters (e.g., this compound methyl ester) to improve oral bioavailability .

Q. What patent strategies protect novel synthetic methods or derivatives?

Follow international patent frameworks (e.g., PCT applications) and include:

  • Detailed synthetic protocols (e.g., microwave conditions, catalyst ratios) .
  • Structural novelty claims (e.g., substitution patterns, stereochemistry) .
  • Biological data demonstrating improved efficacy over prior art .

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